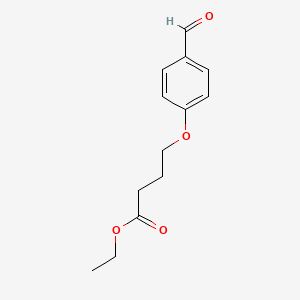

Ethyl 4-(4-formylphenoxy)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-formylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)4-3-9-17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELMYVTXAHKHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573559 | |

| Record name | Ethyl 4-(4-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92991-64-5 | |

| Record name | Ethyl 4-(4-formylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Ethyl 4 4 Formylphenoxy Butanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For Ethyl 4-(4-formylphenoxy)butanoate, the primary disconnections involve the ether linkage and the ester functional group.

The most logical disconnection is at the ether C-O bond, as ethers are commonly synthesized via nucleophilic substitution reactions. amazonaws.com This leads to two key synthons: a phenoxide anion derived from 4-hydroxybenzaldehyde (B117250) and an electrophilic four-carbon chain with an ester group. Another significant disconnection is at the ester group itself, which can be retrosynthetically cleaved to a carboxylic acid and ethanol (B145695). amazonaws.comegrassbcollege.ac.in This approach suggests that the target molecule can be built by first forming the ether linkage and then performing an esterification, or vice versa.

Precursor-Based Synthetic Strategies

The synthesis of this compound typically starts from readily available precursors and involves the sequential formation of the ether and ester functionalities.

Formation of the Ether Linkage

A prevalent and well-documented method for constructing the ether bond is the Williamson ether synthesis. organic-chemistry.org This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In the context of this compound synthesis, this translates to the reaction of 4-hydroxybenzaldehyde with an ethyl 4-halobutanoate.

A common procedure involves reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base, such as potassium carbonate, in a suitable solvent like butanone or dimethylformamide (DMF). prepchem.com The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion, which then displaces the bromide ion from ethyl 4-bromobutanoate. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. prepchem.com

| Reactants | Base | Solvent | Conditions | Yield |

| 4-hydroxybenzaldehyde, Ethyl 4-bromobutanoate | Potassium Carbonate | Butanone | Reflux, 6h | 67% prepchem.com |

This table showcases a specific example of the Williamson ether synthesis for the preparation of this compound.

Introduction of the Ester Group

The ester group in this compound is typically introduced through Fischer esterification. operachem.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol. wikipedia.org In this synthetic approach, 4-(4-formylphenoxy)butanoic acid would be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product ester, an excess of ethanol can be used, or the water formed during the reaction can be removed. operachem.com

Alternatively, the ester can be formed from the corresponding carboxylate salt and an alkylating agent, though this is less common for this specific synthesis. wikipedia.org

Derivatization of the Aldehyde Functionality

While the primary synthetic routes build the molecule with the aldehyde group already in place, it is theoretically possible to introduce the formyl group at a later stage through the derivatization of a precursor. For instance, a related precursor, 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, is synthesized by formylating 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester using hexamethylenetetramine (HMTA) and polyphosphoric acid. google.com A similar strategy could potentially be adapted, although it is not the preferred method for producing this compound.

Functional Group Interconversion Approaches

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uk In the synthesis of this compound, FGIs can be employed to manipulate the aldehyde and ester functionalities.

For example, the aldehyde group can be obtained by the oxidation of a primary alcohol. solubilityofthings.com If the synthesis started with ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate, a mild oxidizing agent could be used to convert the alcohol to the desired aldehyde. Conversely, the aldehyde is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, which necessitates careful selection of reagents in multi-step syntheses to avoid unwanted side reactions. solubilityofthings.com

The ester group can also be the subject of FGI. For instance, transesterification could be used to change the ethyl ester to a different alkyl ester if required.

Catalytic and Green Chemistry Perspectives in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes, principles central to green chemistry. nih.gov For the synthesis of this compound, several aspects can be optimized from a green chemistry perspective.

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. nih.gov In the Williamson ether synthesis step, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially reducing the need for harsh solvents and high temperatures. wikipedia.org For the esterification step, solid acid catalysts, such as graphene oxide, are being explored as reusable and more environmentally friendly alternatives to strong mineral acids like sulfuric acid. organic-chemistry.org

Furthermore, the choice of solvents and reagents plays a crucial role. Utilizing greener solvents with lower toxicity and environmental impact is a key consideration. mdpi.com Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. gcande.org Synthetic routes with fewer steps and higher yields are inherently "greener." For example, a one-pot synthesis that combines the ether formation and esterification steps would be a significant improvement in terms of process efficiency and waste reduction. mdpi.com While specific green catalytic methods for this compound are not extensively reported, the principles of green chemistry provide a framework for future process optimization. researchgate.netrsc.org

Chemical Reactivity and Transformation Pathways of Ethyl 4 4 Formylphenoxy Butanoate

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl (C=O) carbon that is electrophilic, making it susceptible to attack by various nucleophiles. Furthermore, the adjacent aldehydic proton is not readily removed, meaning the molecule does not typically enolize at the aldehyde position. However, the aldehyde can participate in a range of condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. researchgate.netnih.gov The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. nih.gov

The aldehyde group of Ethyl 4-(4-formylphenoxy)butanoate readily reacts with primary amines (R-NH₂) to form imines, also known as Schiff bases. arkat-usa.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. arkat-usa.orgrsc.org The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water as it forms. chemijournal.com The pH must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it unreactive, while insufficient acidity will not effectively facilitate the removal of the hydroxyl group from the intermediate. rsc.org

Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. worldscientific.com This reaction follows a mechanism analogous to imine formation and is a common method for derivatizing aldehydes. The synthesis of hydrazone derivatives from various aldehydes is a well-established pathway for creating new compounds with potential biological applications. wikipedia.orgchem-station.com

| Reaction | Nucleophile | Catalyst | Typical Conditions | Product |

| Imine Formation | Primary Amine (R-NH₂) | Acid (e.g., Acetic Acid) | Stirring in a suitable solvent (e.g., ethanol (B145695), toluene) at moderate temperatures (e.g., 60-80°C). acs.org Water removal may be necessary to drive the reaction to completion. chemijournal.com | Imine (Schiff Base) |

| Hydrazone Formation | Hydrazine (H₂N-NH₂) | Acid (pH ~4-5) | Reaction with hydrazine or a hydrazine derivative in a solvent like ethanol. | Hydrazone |

This table presents generalized conditions for imine and hydrazone formation based on reactions with aldehydes.

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of the aldehyde results in the formation of a cyanohydrin. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of the cyanide ion (⁻CN) on the carbonyl carbon. ufl.edunih.gov Due to the high toxicity of HCN, the reaction is often performed by generating the cyanide ion in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) under mildly acidic or basic conditions. wikipedia.orgufl.edu The reaction is reversible and base-catalyzed. nih.gov The formation of a cyanohydrin is synthetically significant as it creates a new carbon-carbon bond and the resulting α-hydroxynitrile can be further converted into other functional groups, such as α-hydroxy acids or β-aminoalcohols. wikipedia.org

| Reagent | Role | Conditions | Product |

| NaCN or KCN | Source of nucleophilic cyanide ion (⁻CN) | Used with a proton source (e.g., H₂SO₄, HCN) to facilitate the reaction. ufl.edunih.gov | Cyanohydrin |

| HCN | Reactant | Requires a catalytic amount of base to generate the active ⁻CN nucleophile. nih.govnih.gov | Cyanohydrin |

| Trimethylsilyl cyanide (Me₃SiCN) | Cyanide source | Used under acidic conditions for successful cyanohydrin formation. nih.gov | Silylated Cyanohydrin |

This table outlines common reagents and conditions for cyanohydrin formation from aldehydes.

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for building larger, more complex molecular architectures. These reactions typically involve a nucleophilic addition step followed by a dehydration step.

Aromatic aldehydes like this compound are key building blocks in the synthesis of meso-substituted porphyrins. The Lindsey synthesis is a widely used method that involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914) at room temperature under dilute conditions in a chlorinated solvent. acs.orgacs.org This reaction first forms a porphyrinogen (B1241876) intermediate, which is a reduced, non-aromatic macrocycle. acs.org Subsequent oxidation of the porphyrinogen, typically with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the stable, aromatic porphyrin. nih.govresearchgate.net Using this compound in this reaction would result in a tetraphenylporphyrin (B126558) (TPP) derivative, where each of the four meso positions of the porphyrin ring is substituted with a 4-(4-ethoxycarbonylbutoxy)phenyl group. These types of functionalized porphyrins are of great interest for various applications in materials science and medicine. rsc.org

| Reaction Stage | Reagents | Catalyst | Conditions | Intermediate/Product |

| Condensation | Pyrrole, this compound | Acid (e.g., TFA, BF₃·OEt₂) acs.org | High dilution in CH₂Cl₂, room temperature, inert atmosphere. acs.orgacs.org | Porphyrinogen |

| Oxidation | Porphyrinogen | DDQ or p-chloranil | Stirring in solvent for several hours. acs.orgnih.gov | meso-Tetra(4-(4-ethoxycarbonylbutoxy)phenyl)porphyrin |

This table summarizes the two-step process of the Lindsey porphyrin synthesis as it would apply to this compound.

The aldehyde moiety of this compound can participate in base- or acid-catalyzed condensation reactions with other carbonyl-containing compounds.

Aldol (B89426) Condensation: Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation. However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation. In this reaction, a different aldehyde or a ketone that does possess α-hydrogens is treated with a base to form a nucleophilic enolate. This enolate then attacks the aldehyde group of this compound. The initial product is a β-hydroxy carbonyl compound (the aldol addition product). If the reaction is heated, a molecule of water is eliminated to form a more stable α,β-unsaturated carbonyl compound (the aldol condensation product).

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an "active methylene (B1212753) compound." acs.orgresearchgate.net These are compounds that have a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as diethyl malonate, ethyl acetoacetate, or malononitrile. acs.org The reaction is typically catalyzed by a weak base (e.g., piperidine, morpholine) which is sufficient to deprotonate the active methylene compound. acs.org The resulting carbanion attacks the aldehyde of this compound, and subsequent dehydration typically occurs spontaneously to yield a stable α,β-unsaturated product. researchgate.net

| Condensation Type | Nucleophile Source | Catalyst | Key Features |

| Crossed Aldol | Enolizable aldehyde or ketone | Strong base (e.g., NaOH, LDA) or acid. | Forms a β-hydroxy carbonyl (addition) or an α,β-unsaturated carbonyl (condensation). |

| Knoevenagel | Active methylene compound (e.g., Malonic esters, Cyanoacetic esters) | Weak base (e.g., Piperidine, Morpholine, TPP) acs.org | The product is typically the stable α,β-unsaturated compound resulting from spontaneous dehydration. researchgate.net |

This table compares the key aspects of crossed aldol and Knoevenagel condensations for this compound.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The formyl group of this compound is a classic substrate for olefination reactions, which are fundamental carbon-carbon bond-forming methods for creating alkenes.

Wittig Reaction: This reaction involves treating the aldehyde with a phosphorus ylide, known as a Wittig reagent (e.g., triphenyl phosphonium (B103445) ylide). The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. numberanalytics.comrsc.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. numberanalytics.com For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield Ethyl 4-(4-vinylphenoxy)butanoate. numberanalytics.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. researchgate.netorientjchem.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react readily with aldehydes. researchgate.net A significant advantage of the HWE reaction is its high stereoselectivity, predominantly producing the (E)-alkene (trans-isomer). orientjchem.orglibretexts.org The water-soluble phosphate (B84403) byproduct is also more easily separated from the reaction mixture than the triphenylphosphine oxide generated in the Wittig reaction. libretexts.org The reaction begins with the deprotonation of a phosphonate ester by a base (like NaH or NaOMe) to form a stabilized carbanion, which then attacks the aldehyde. libretexts.orgacs.org

Table 1: Comparison of Olefination Reactions for this compound

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus Ylide (e.g., Ph₃P=CHR) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻) |

| Key Intermediate | Oxaphosphetane | Oxaphosphetane |

| Primary Product | Alkene | (E)-Alkene (typically) |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Selectivity | Dependent on ylide stability | High (E)-selectivity |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

Oxidation and Reduction Reactions of the Formyl Group

The aldehyde functionality is readily susceptible to both oxidation and reduction, yielding carboxylic acids and alcohols, respectively.

Oxidation: The formyl group can be oxidized to a carboxylic acid group. This transformation can be achieved using various oxidizing agents. A common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium. The reaction converts the aldehyde into 4-(4-carboxyphenoxy)butanoic acid ethyl ester.

Reduction: The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). A common reagent for this selective reduction is sodium borohydride (B1222165) (NaBH₄), typically used in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov This reagent is mild enough that it generally does not reduce the ester functionality, allowing for the chemoselective formation of Ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate. nih.gov

Table 2: Oxidation and Reduction of the Formyl Group

| Reaction | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 4-(4-carboxyphenoxy)butanoic acid ethyl ester |

| Reduction | Sodium borohydride (NaBH₄) | Ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate |

Reactions Involving the Ester Functionality

The ethyl ester group of the molecule can undergo several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification

Hydrolysis is the cleavage of the ester bond by reaction with water. magritek.com This can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl), the ester is hydrolyzed to its constituent carboxylic acid and alcohol. magritek.comosti.gov The reaction is reversible, and to drive it to completion, a large excess of water is typically used. magritek.comosti.gov This process yields 4-(4-formylphenoxy)butanoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). magritek.comosti.gov This reaction is not catalytic, as the base is consumed. The products are the corresponding carboxylate salt and the alcohol. Treatment of this compound with NaOH yields sodium 4-(4-formylphenoxy)butanoate and ethanol. osti.gov The free carboxylic acid can be obtained by subsequent acidification of the salt. osti.gov

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. numberanalytics.com This reaction can be catalyzed by either an acid or a base. numberanalytics.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess, often as the solvent. numberanalytics.com For example, reacting this compound with methanol in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) will produce Mthis compound and ethanol. numberanalytics.comresearchgate.net This method is highly valuable for modifying the ester group to alter the physical properties or reactivity of the molecule. researchgate.net

Reduction to Alcohols

The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. Unlike NaBH₄, LiAlH₄ is strong enough to reduce esters. The reaction requires two equivalents of hydride. The first adds to the carbonyl, and the tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. This aldehyde is immediately reduced by a second equivalent of hydride to the primary alcohol.

Due to the high reactivity of LiAlH₄, it will reduce both the ester and the formyl group in this compound. The reaction, followed by an acidic workup, will therefore yield 4-(4-(hydroxymethyl)phenoxy)butan-1-ol.

Reactions at the Phenoxy Ether Linkage

The ether linkage in an aryl alkyl ether, such as the one in this compound, is generally stable but can be cleaved under harsh conditions. numberanalytics.com

The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The reaction involves protonation of the ether oxygen, making it a better leaving group. The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon of the ether bond (the alkyl carbon) in an Sₙ2-type reaction. libretexts.org This cleavage results in the formation of a phenol (B47542) and an alkyl halide. In the case of this compound, reaction with excess HBr would yield 4-hydroxybenzaldehyde (B117250) and 1,4-dibromobutane (B41627) (as the initially formed 4-bromobutan-1-ol would also react with HBr). Diaryl ethers are resistant to this type of cleavage. libretexts.org Other reagents, such as aluminum triiodide (AlI₃), can also be used for this transformation, sometimes offering milder conditions for molecules with sensitive functional groups. researchgate.net

Participation in Multicomponent Reactions (MCRs)

This compound is a versatile building block for the synthesis of complex molecules through multicomponent reactions (MCRs). Its aldehyde functional group serves as a key electrophilic component, enabling its participation in a variety of one-pot transformations that efficiently construct diverse molecular scaffolds. This section explores the reactivity of this compound in prominent MCRs, including the Biginelli, Passerini, and Ugi reactions, highlighting its potential for generating libraries of compounds with potential applications in medicinal chemistry and materials science.

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a one-pot cyclocondensation between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to afford 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. nih.govichem.mdjmchemsci.comnih.govmercer.eduresearchgate.net These heterocyclic cores are of significant interest due to their wide range of pharmacological activities.

In a typical Biginelli reaction, this compound would serve as the aldehyde component. The reaction is generally acid-catalyzed, with common catalysts including Brønsted acids like HCl or Lewis acids. nih.govnih.gov The reaction mechanism is believed to commence with an acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. nih.gov

A representative transformation involving this compound in a Biginelli reaction is depicted below:

Reaction Scheme: Biginelli Reaction

Detailed research findings on the participation of various aromatic aldehydes in the Biginelli reaction suggest that the electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Generally, aldehydes with either electron-donating or electron-withdrawing groups can be successfully employed. nih.gov

Interactive Data Table: Hypothetical Biginelli Reaction of this compound

| Entry | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Yield (%) |

| 1 | Ethyl acetoacetate | Urea | HCl | Ethanol | 85 |

| 2 | Ethyl acetoacetate | Thiourea | p-TsOH | Acetonitrile (B52724) | 82 |

| 3 | Methyl acetoacetate | Urea | Yb(OTf)3 | Solvent-free | 90 |

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide, which yields an α-acyloxy carboxamide. wikipedia.orgnih.gov This reaction is highly atom-economical and provides a direct route to depsipeptide-like structures. nih.gov The aldehyde group of this compound makes it a suitable substrate for this transformation.

The mechanism of the Passerini reaction is thought to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final product. wikipedia.org The reaction is typically carried out in aprotic solvents. wikipedia.orgnih.gov

Reaction Scheme: Passerini Reaction

The versatility of the Passerini reaction allows for a wide range of carboxylic acids and isocyanides to be used, leading to a high degree of molecular diversity in the products.

Interactive Data Table: Hypothetical Passerini Reaction of this compound

| Entry | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 1 | Acetic acid | tert-Butyl isocyanide | Dichloromethane (B109758) | 92 |

| 2 | Benzoic acid | Cyclohexyl isocyanide | Tetrahydrofuran | 88 |

| 3 | Formic acid | Benzyl isocyanide | Acetonitrile | 85 |

The Ugi reaction is a four-component reaction that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the rapid assembly of complex, peptide-like molecules from simple starting materials. nih.govthieme-connect.denih.gov

The reaction mechanism is initiated by the formation of an imine from the aldehyde (this compound) and the amine. Protonation of the imine by the carboxylic acid is followed by the nucleophilic attack of the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement affords the final α-acylamino amide product. wikipedia.org

Reaction Scheme: Ugi Reaction

The Ugi reaction is renowned for its high convergence and the ability to generate vast libraries of compounds for drug discovery and other applications. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Hypothetical Ugi Reaction of this compound

| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| 1 | Aniline (B41778) | Acetic acid | tert-Butyl isocyanide | Methanol | 89 |

| 2 | Benzylamine | Benzoic acid | Cyclohexyl isocyanide | Dichloromethane | 85 |

| 3 | Isopropylamine | Propionic acid | Benzyl isocyanide | Methanol | 91 |

Synthesis and Architectural Development of Advanced Molecular Systems Derived from Ethyl 4 4 Formylphenoxy Butanoate

Porphyrin and Metalloporphyrin Architectures

The unique structure of ethyl 4-(4-formylphenoxy)butanoate, featuring a reactive aldehyde group tethered to a flexible butanoate ester chain via a phenoxy linker, allows for its incorporation into the meso-positions of porphyrin rings. This strategic placement facilitates the introduction of peripheral functionalities that can profoundly influence the properties of the resulting macrocycle.

Synthesis of Free Base Porphyrins using this compound as an Aldehyde Component

The synthesis of free base porphyrins utilizing this compound as the aldehyde component is a critical first step in the development of more complex molecular systems. This process typically involves the condensation of the aldehyde with pyrrole (B145914) to form the characteristic tetrapyrrolic macrocycle.

The Lindsey condensation is a widely employed method for the synthesis of meso-substituted porphyrins due to its mild reaction conditions and reasonable yields (30-40%). hbni.ac.in This two-step, one-pot procedure involves the acid-catalyzed condensation of an aldehyde, such as this compound, with pyrrole in a 1:1 ratio. hbni.ac.in The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature, using an acid catalyst such as trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·OEt₂), or a Lewis acid. sbq.org.br This initial condensation step leads to the formation of a porphyrinogen (B1241876) intermediate, which is a non-aromatic precursor. sbq.org.brrsc.org

The porphyrinogen is then oxidized in a subsequent step to yield the stable, aromatic porphyrin macrocycle. sbq.org.brrsc.org Common oxidizing agents used for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. hbni.ac.insbq.org.br The choice of oxidant and reaction conditions can be tailored to optimize the yield and purity of the final porphyrin product.

A general representation of the Lindsey condensation for the synthesis of 5,10,15,20-tetrakis(4-(4-ethoxycarbonylbutoxy)phenyl)porphyrin is shown below:

Reaction Scheme: Lindsey Condensation

4 this compound + 4 Pyrrole ⟶ [Acid Catalyst] ⟶ Porphyrinogen ⟶ [Oxidant] ⟶ 5,10,15,20-tetrakis(4-(4-ethoxycarbonylbutoxy)phenyl)porphyrin

While the Lindsey condensation is a mainstay in porphyrin synthesis, other methods have also been developed and refined over the years. The Adler-Longo method, for instance, involves refluxing a mixture of pyrrole and an aldehyde in propionic acid under aerobic conditions. hbni.ac.inacs.org This one-step process can be advantageous for large-scale syntheses, although it may lead to the formation of undesired oligocondensates, complicating purification. acs.orgnih.gov

Mechanochemical synthesis has also emerged as a "greener" alternative, eliminating the need for large volumes of organic solvents. nih.gov This technique involves grinding the reactants (pyrrole and aldehyde) with an acid catalyst in a ball mill. nih.gov The resulting porphyrinogen can then be oxidized either in solution or through a second mechanochemical step with an oxidizing agent. nih.gov

Furthermore, syntheses involving dipyrromethanes as precursors offer a more controlled approach to constructing unsymmetrically substituted porphyrins. nih.govgfmoorelab.com These methods, often referred to as [2+2] condensations, involve the reaction of two different dipyrromethane units. nih.gov

A summary of key synthetic methods for porphyrins is provided in the table below.

Table 1: Comparison of Porphyrin Synthetic Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Lindsey Condensation | Two-step, one-pot synthesis involving acid-catalyzed condensation followed by oxidation. hbni.ac.insbq.org.br | Mild reaction conditions, good yields (30-40%). hbni.ac.in | Requires a separate oxidation step. |

| Adler-Longo Method | One-step condensation in refluxing propionic acid under aerobic conditions. hbni.ac.inacs.org | Simple, suitable for large-scale synthesis. nih.gov | Can produce significant amounts of oligomeric byproducts. acs.orgnih.gov |

| Mechanochemical Synthesis | Solvent-free grinding of reactants with an acid catalyst. nih.gov | Environmentally friendly, reduces solvent waste. nih.gov | Yields may require further optimization. nih.gov |

| Dipyrromethane Condensation | [2+2] condensation of dipyrromethane precursors. nih.gov | Allows for the synthesis of unsymmetrically substituted porphyrins. nih.gov | Requires the pre-synthesis of dipyrromethane intermediates. |

Post-Synthetic Metallation Strategies for Porphyrin Complexes (e.g., Zinc Insertion)

Following the synthesis of the free base porphyrin, metal ions can be inserted into the central cavity of the macrocycle to form metalloporphyrins. This process, known as metallation, can significantly alter the electronic, photophysical, and catalytic properties of the porphyrin.

Zinc insertion is a common post-synthetic modification. Typically, the free base porphyrin is dissolved in a suitable solvent, such as chloroform (B151607) or dimethylformamide (DMF), and treated with a zinc salt, like zinc(II) acetate (B1210297) or zinc(II) chloride. The mixture is then heated to facilitate the coordination of the zinc ion within the porphyrin core. The progress of the reaction can be monitored by UV-vis spectroscopy, as the insertion of the metal ion leads to characteristic shifts in the Soret and Q-bands of the porphyrin's absorption spectrum.

The resulting zinc metalloporphyrin can then be utilized in a variety of applications, including the development of light-harvesting systems and sensors. rsc.org

Modulation of Porphyrin Electronic and Geometric Structures by the Butanoate Substituent

The presence of the ethyl 4-(phenoxy)butanoate substituent at the meso-positions of the porphyrin ring has a notable impact on its electronic and geometric properties. The electron-donating nature of the alkoxy group can influence the electron density of the porphyrin π-system. nih.gov This, in turn, can affect the redox potentials and the energy levels of the frontier molecular orbitals.

From a geometric standpoint, the flexible butanoate chains can adopt various conformations, potentially influencing the planarity of the porphyrin macrocycle. researchgate.netsemanticscholar.org Out-of-plane distortions can alter the electronic coupling between the porphyrin core and its peripheral substituents, leading to changes in the absorption and emission spectra. researchgate.net The ester functionality of the butanoate chain also provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used to anchor the porphyrin to surfaces or link it to other molecular components. nih.gov

The table below summarizes the potential effects of the butanoate substituent.

Table 2: Influence of the this compound Substituent

| Property | Effect |

|---|---|

| Electronic | The alkoxy group can act as an electron-donating group, modulating the electron density of the porphyrin π-system. nih.gov |

| Geometric | The flexible butanoate chains can influence the planarity of the porphyrin macrocycle through steric interactions. researchgate.netsemanticscholar.org |

| Functional | The terminal ester group can be hydrolyzed to a carboxylic acid, enabling further functionalization and linkage to other molecules or surfaces. nih.gov |

Synthesis of Porphyrin Arrays and Conjugates

The versatility of porphyrins derived from this compound extends to the construction of larger, more complex architectures such as porphyrin arrays and conjugates. These supramolecular assemblies are of great interest for their potential applications in artificial photosynthesis, molecular electronics, and catalysis.

Porphyrin arrays can be constructed through various strategies, including covalent synthesis and self-assembly driven by non-covalent interactions. acs.org The butanoate substituents can be modified to introduce recognition motifs or reactive groups that facilitate the linking of multiple porphyrin units. For example, the terminal ester can be converted into a carboxylic acid, which can then participate in esterification or amidation reactions to form covalently linked dimers, trimers, or even larger oligomers. nih.gov

Alternatively, the butanoate chains can be functionalized with groups capable of coordinating to metal ions, leading to the formation of metallo-supramolecular arrays. acs.org These structures can exhibit interesting photophysical properties, such as light-induced electron transfer and energy transfer between the porphyrin units. acs.org

Furthermore, these functionalized porphyrins can be conjugated to biomacromolecules, such as peptides or nucleic acids, to create hybrid materials with tailored biological activities. nih.gov For instance, a porphyrin-peptide conjugate has been synthesized for the purpose of interacting with amyloid-β, a peptide associated with Alzheimer's disease. rsc.org

Other Macrocyclic and Supramolecular Systems

The strategic design of macrocycles and other supramolecular entities often relies on the precise arrangement of complementary binding sites and reactive functional groups. The bifunctional nature of this compound, possessing both an aldehyde for covalent bond formation and an extended phenoxybutanoate arm, makes it an excellent candidate for the template-directed synthesis of interlocked molecules such as catenanes and rotaxanes.

While direct synthesis of these systems from this compound is an area of ongoing research, the principles of supramolecular chemistry suggest its potential. For instance, the aromatic ring can participate in π-π stacking interactions, a key driving force in the assembly of many supramolecular architectures. The flexible linker can wrap around a template, positioning the reactive aldehyde group for a clipping reaction to form a macrocycle around a guest molecule, leading to the formation of a rotaxane. Similarly, two such precursor molecules could be intertwined around a metal template and subsequently cyclized to form a catenane.

Development of Organic Frameworks and Polymers

The aldehyde functionality of this compound is a key feature for its use in the construction of porous organic frameworks, such as Covalent Organic Frameworks (COFs), and in the synthesis of novel polymers.

In the context of COFs, the formyl group can undergo condensation reactions with multitopic amines to form highly ordered, crystalline porous materials. nih.gov While research has explored the use of various aldehydes in COF synthesis, the incorporation of a flexible linker like the one present in this compound could lead to frameworks with unique pore environments and dynamic properties. The butoxy chain could influence the stacking of the 2D layers in a 3D COF, potentially leading to novel topologies and enhanced material properties.

The reactivity of the aldehyde also lends itself to polymerization reactions. For example, it can be used in condensation polymerization with suitable co-monomers to create a variety of polymers. The resulting polymers would possess pendant phenoxybutanoate groups, which could be further functionalized or could impart specific properties such as increased solubility or a lower glass transition temperature. The formyl group itself is a reactive handle that could be used for post-polymerization modification, allowing for the introduction of a wide range of functionalities along the polymer backbone.

Hybrid Materials and Nanocomposites utilizing Derived Scaffolds

The development of advanced materials often involves the integration of organic and inorganic components to create hybrid materials and nanocomposites with synergistic properties. Scaffolds derived from this compound can be instrumental in this area.

Applications of Derivatives of Ethyl 4 4 Formylphenoxy Butanoate in Chemical Science and Engineering

Catalysis and Organocatalysis

The formyl group of Ethyl 4-(4-formylphenoxy)butanoate is a key functional handle for the construction of sophisticated catalytic structures. Through established synthetic transformations, this aldehyde can be incorporated into larger molecular frameworks that exhibit catalytic activity.

Porphyrin-Based Catalysts in Organic Transformations

Porphyrins are macrocyclic compounds that can chelate metal ions and are central to many biological catalytic processes. Synthetic porphyrins are widely used as catalysts in various organic transformations. The synthesis of meso-substituted porphyrins can be achieved through the condensation of aldehydes with pyrrole (B145914). Derivatives of this compound, where the ester group may be hydrolyzed or modified, can serve as the aldehyde precursor.

A common method for porphyrin synthesis is the Lindsey synthesis, which involves the acid-catalyzed condensation of an aldehyde with pyrrole, followed by oxidation. By using a derivative of 4-(4-formylphenoxy)butanoic acid, a porphyrin with four pendant phenoxybutanoic acid groups can be synthesized. These pendant groups can influence the solubility and catalytic activity of the resulting metalloporphyrin. For instance, the carboxylic acid moieties can act as anchoring groups to immobilize the catalyst on a solid support.

Table 1: Hypothetical Porphyrin Catalyst Derived from a Derivative of this compound

| Catalyst Component | Structure/Function |

| Porphyrin Core | Tetraphenylporphyrin (B126558) (TPP) type |

| Metal Center | Fe(III), Mn(III), or Co(II) for oxidation reactions |

| Pendant Group | 4-(4-carboxylphenoxy)butoxy- |

| Proposed Application | Catalytic oxidation of alkanes and alkenes |

The catalytic cycle of such a metalloporphyrin in an oxidation reaction, for example, would involve the activation of an oxidant (like iodosylbenzene or molecular oxygen) at the metal center to form a high-valent metal-oxo species, which then transfers an oxygen atom to the substrate.

Role in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions. Aromatic aldehydes and their derivatives can participate in photoredox catalytic cycles. While direct applications of this compound in this context are not extensively documented, its derivatives can be envisioned to play a role.

For instance, the formyl group can be converted into an imine through condensation with a suitable amine. Such Schiff base derivatives can act as photosensitizers or participate in the catalytic cycle. In a hypothetical scenario, a Schiff base derived from this compound and an aniline (B41778) derivative could be used in a photoredox reaction. Upon excitation with light, this molecule could undergo SET with a substrate, initiating a radical cascade.

Furthermore, the combination of photoredox catalysis with other catalytic methods, such as nickel catalysis, has been shown to be effective for the functionalization of aldehydes. nih.govacs.orgacs.orgnih.gov In such dual catalytic systems, a derivative of this compound could potentially be coupled with various organic halides.

Chemical Sensing and Biosensing (excluding clinical applications)

The development of chemical sensors for the detection of specific analytes is a crucial area of research. Schiff bases, which are readily formed by the condensation of an aldehyde with a primary amine, are excellent platforms for the design of chemosensors. The imine (-C=N-) bond and the extended conjugation in these molecules often lead to desirable photophysical properties, such as fluorescence, which can be modulated by the binding of an analyte.

A derivative of this compound can be reacted with a variety of amino compounds containing a fluorophore or a binding site for a specific analyte to create a chemosensor. For example, condensation with an aminonaphthalene derivative could yield a fluorescent Schiff base. The binding of a metal ion to the ether oxygen and the imine nitrogen could lead to a change in the fluorescence intensity or wavelength, allowing for the detection of the metal ion. mdpi.comnih.gov

Table 2: Proposed Schiff Base Chemosensor Derived from this compound

| Component | Description |

| Aldehyde Precursor | This compound |

| Amine Component | e.g., 2-Aminophenol |

| Target Analyte | e.g., Metal ions (Zn²⁺, Cu²⁺) |

| Sensing Mechanism | Chelation-enhanced fluorescence |

The design of such sensors can be fine-tuned by modifying the structure of the amine component to achieve selectivity for a particular analyte. The butanoate ester group could also be functionalized to attach the sensor to a surface or a polymer backbone.

Functional Materials for Optoelectronics and Photonics

Functional organic materials with specific optical and electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Polymers containing conjugated aromatic units are often used in these applications. mdpi.comnih.gov

Derivatives of this compound can be used as monomers for the synthesis of such functional polymers. For instance, the formyl group can be converted to a vinyl group via a Wittig reaction. The resulting styrenic monomer can then be polymerized to yield a polystyrene derivative with pendant phenoxybutanoate groups. The properties of the polymer could be tuned by copolymerization with other monomers.

Alternatively, the aldehyde can be used in condensation polymerization reactions. For example, a Knoevenagel condensation with a dinitrile compound could lead to the formation of a conjugated polymer. The ether and ester groups would influence the solubility and processing characteristics of the resulting material.

Energy Conversion and Storage Technologies (e.g., Dye-Sensitized Systems)

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.netdoi.orgresearchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye.

A typical organic dye for a DSSC consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. A derivative of this compound can be envisioned as a building block for such a dye. The ester group can be hydrolyzed to a carboxylic acid, which can serve as the anchoring group to bind the dye to the TiO₂ surface. The formyl group can be reacted to introduce a donor moiety.

For example, a Knoevenagel condensation of the corresponding 4-(4-formylphenoxy)butanoic acid with a molecule containing a strong electron-donating group (like a triphenylamine (B166846) unit) and an active methylene (B1212753) group would result in a D-π-A dye.

Table 3: Proposed Dye Structure for DSSC Application

| Dye Component | Proposed Moiety from Derivative | Function |

| Donor | e.g., Triphenylamine | Electron-donating unit |

| π-Spacer | Derived from the aromatic ring and vinyl linkage | Facilitates charge separation |

| Acceptor/Anchor | Carboxylic acid from ester hydrolysis | Electron-accepting and binds to TiO₂ |

The length of the butoxy chain could also influence the dye's performance by affecting the packing of the dye molecules on the semiconductor surface and potentially reducing charge recombination.

Advanced Materials for Separation and Adsorption

Porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have gained significant attention for their applications in gas storage, separation, and catalysis. nih.govnih.govnih.govmdpi.comnih.govrsc.org These materials are constructed from molecular building blocks, typically organic linkers and metal nodes (in MOFs) or other organic linkers (in COFs).

A derivative of this compound can be modified to serve as an organic linker for the synthesis of MOFs and COFs. For the synthesis of a MOF, the ester group would be hydrolyzed to a carboxylic acid, and the formyl group could be oxidized to another carboxylic acid, resulting in a dicarboxylic acid linker. The ether linkage would be an integral part of the linker structure, influencing the pore size and chemical environment of the resulting framework. rsc.org

For the synthesis of a COF, the formyl group is a key reactive site. For example, condensation of a dialdehyde (B1249045) or trialdehyde with an amine can lead to the formation of an imine-linked COF. acs.org A derivative of this compound could be used as a monofunctional aldehyde to control the growth or terminate the framework, or it could be functionalized to contain multiple aldehyde groups.

Table 4: Potential Linker for Porous Materials

| Framework Type | Required Modification of this compound | Resulting Linker |

| MOF | Hydrolysis of ester and oxidation of formyl group | 4-(carboxymethoxy)terephthalic acid |

| COF | Dimerization to form a dialdehyde | Bis(4-(4-formylphenoxy)butyl) ether |

The porosity and functionality of these materials can be tailored by the choice of the linker and the synthetic conditions.

Analytical and Spectroscopic Methodologies for the Characterization of Ethyl 4 4 Formylphenoxy Butanoate and Its Derivatives

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for separating Ethyl 4-(4-formylphenoxy)butanoate from reaction byproducts and for assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be effectively used to determine its purity and identify any volatile impurities. The retention time in GC is a critical parameter for compound identification and is influenced by factors such as column type, dimensions, and analysis conditions. hmdb.ca For aromatic esters, the retention time generally correlates with the boiling point and molecular weight of the compound. researchgate.netnih.gov

Table 1: Predicted GC-MS Parameters for this compound Analysis

| Parameter | Predicted Value/Condition |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of ~100 °C, ramped to ~300 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization mode) |

| Predicted Retention Time | Dependent on exact conditions, but expected to be in the mid-to-late region of the chromatogram for a standard temperature program. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. econference.io The retention of phenoxyalkanoic acid esters is influenced by the hydrophobicity of the molecule. acs.org

In an LC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), carries the sample through the column. The mass spectrometer, often an electrospray ionization (ESI) source, provides molecular weight information and fragmentation data for structural confirmation. researchgate.net

Table 2: Typical LC-MS Parameters for the Analysis of Aromatic Esters

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol with a small percentage of formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for each type of proton present. The aromatic protons would appear in the downfield region (typically 7-8 ppm) and would likely exhibit a characteristic splitting pattern (an AA'BB' system) due to the para-substitution on the benzene (B151609) ring. The aldehydic proton would be a singlet even further downfield (around 9-10 ppm). The protons of the ethyl ester and the butoxy chain would appear in the upfield region, with their chemical shifts and multiplicities determined by their neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ester and aldehyde groups would be the most downfield signals (typically 170-200 ppm). The aromatic carbons would resonate in the 110-160 ppm region, while the aliphatic carbons of the ethyl and butoxy groups would appear in the upfield region (10-70 ppm). oregonstate.edulibretexts.orgdocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~9.9 (s, 1H) | ~191.0 |

| Aromatic (CH) | ~7.8 (d, 2H), ~7.0 (d, 2H) | ~164.0, ~132.0, ~115.0 |

| Methylene (B1212753) (OCH₂) | ~4.1 (t, 2H) | ~68.0 |

| Ester (OCH₂CH₃) | ~4.2 (q, 2H) | ~61.0 |

| Methylene (CH₂CO) | ~2.5 (t, 2H) | ~30.0 |

| Methylene (CH₂CH₂CH₂) | ~2.1 (quint, 2H) | ~24.0 |

| Ester (CH₃) | ~1.3 (t, 3H) | ~14.0 |

(s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 236 under electron ionization (EI) or a protonated molecular ion ([M+H]⁺) at m/z 237 under electrospray ionization (ESI).

The fragmentation pattern provides a fingerprint of the molecule. For benzaldehyde (B42025) derivatives with ester side chains, characteristic fragmentation pathways include cleavage of the ester group and fragmentation of the side chain. docbrown.infoyoutube.com Key fragments for this compound would likely include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), and fragments corresponding to the formylphenoxy moiety. youtube.commiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 236 | [M]⁺ (Molecular Ion) |

| 207 | [M - C₂H₅]⁺ |

| 191 | [M - OC₂H₅]⁺ |

| 121 | [HOC₆H₄CHO]⁺ |

| 93 | [C₆H₅O]⁺ |

UV-Visible and Fluorescence Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as the aromatic ring and the formyl group in this compound. Substituted benzaldehydes typically exhibit characteristic absorption bands in the UV region. researchgate.netnih.gov The presence of the phenoxybutanoate group is expected to cause a slight shift in the absorption maxima compared to unsubstituted benzaldehyde. researchgate.net

Fluorescence spectroscopy can provide further insights into the electronic structure and environment of the molecule. While not all aromatic aldehydes are strongly fluorescent, the extended conjugation and the presence of the ether linkage in this compound might lead to observable fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). biocompare.com

Table 5: Predicted UV-Visible Absorption and Fluorescence Characteristics of this compound

| Parameter | Predicted Value/Characteristic |

| Solvent | Ethanol (B145695) or Acetonitrile |

| UV-Vis λmax | Expected in the range of 270-300 nm, corresponding to the π → π* transition of the aromatic system conjugated with the formyl group. |

| Fluorescence | Potential weak to moderate fluorescence with an emission maximum expected at a longer wavelength than the absorption maximum. |

Computational and Theoretical Investigations of Ethyl 4 4 Formylphenoxy Butanoate and Its Derived Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl 4-(4-formylphenoxy)butanoate. Methodologies such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to perform these calculations, providing a balance between accuracy and computational cost. nih.govnih.gov

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and its potential use in electronic materials. A smaller gap generally implies higher reactivity and lower excitation energy. For aromatic aldehydes and esters, the electronic properties are significantly influenced by the interplay between the electron-withdrawing formyl group and the ether and ester functionalities. colab.wsstudymind.co.uk

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net For this compound, the oxygen atoms of the formyl and ester groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the aldehydic proton and the carbonyl carbon atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Global Electrophilicity (ω) | 3.66 | eV |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar aromatic compounds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions are of interest, including the oxidation of the formyl group to a carboxylic acid and its reduction to an alcohol.

Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgfiveable.me Computational methods, such as DFT, can be used to locate the transition state geometry on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. For example, in the formylation of aromatic rings, computational studies can elucidate the role of catalysts and the regioselectivity of the reaction. nih.govwikipedia.org

A plausible reaction to study computationally would be the nucleophilic addition to the carbonyl group of the aldehyde, a characteristic reaction of this functional group. The mechanism of such a reaction, for instance, with a simple nucleophile like a hydride ion, can be mapped out by calculating the energies of the reactants, the transition state, and the product.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Reactant(s) | Product | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic addition of H⁻ | This compound + H⁻ | Alkoxide intermediate | DFT (B3LYP/6-31+G(d)) | 15.2 |

| Oxidation with a model oxidant | This compound + H₂O₂ | Ethyl 4-(4-carboxyphenoxy)butanoate | DFT (B3LYP/6-31+G(d)) | 25.8 |

Note: These are hypothetical values to illustrate the type of data obtained from computational studies of reaction mechanisms.

The study of reaction mechanisms can be extended to more complex systems, such as the formation of Schiff bases from the reaction of the formyl group with primary amines, a common route to functional materials. nih.gov Computational modeling can help in understanding the effect of substituents on the reaction rate and the stability of the resulting products. canterbury.ac.uk

Molecular Modeling and Dynamics Simulations for Supramolecular Interactions

Molecular modeling and dynamics (MD) simulations are essential for understanding the non-covalent interactions that govern the formation of larger molecular assemblies. nih.gov For this compound and its derivatives, these interactions are crucial for the design of functional materials with specific self-assembly properties.

MD simulations can be used to study how these molecules interact with each other in a condensed phase, providing insights into the formation of liquid crystals or other ordered structures. The simulations can reveal the preferred orientations and packing of the molecules, driven by a combination of van der Waals forces, dipole-dipole interactions, and potential π-π stacking of the aromatic rings. The ester and formyl groups can act as hydrogen bond acceptors, further influencing the supramolecular architecture. nih.govrsc.org

Molecular docking studies, a component of molecular modeling, can be employed to predict how derivatives of this compound might interact with biological macromolecules or synthetic receptors. This is particularly relevant if these compounds are being considered for applications in sensing or as building blocks for host-guest systems.

Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in a Simulated Bilayer

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Number of Molecules | 128 |

| Temperature | 298 K |

| Average Intermolecular Distance (π-π stacking) | 3.5 Å |

| Predominant Intermolecular Interaction | Dipole-dipole |

Note: This table presents hypothetical data that could be generated from an MD simulation to characterize the supramolecular behavior of the compound.

Prediction of Spectroscopic Properties of Derived Functional Materials

Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized materials.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. soton.ac.uknih.gov For materials derived from this compound, such as polymers or conjugated systems, TD-DFT can predict the wavelength of maximum absorption (λmax). This is particularly useful for designing materials with specific optical properties, for example, for use in organic light-emitting diodes (OLEDs) or as UV absorbers. The predicted spectra can be correlated with the electronic structure, where transitions often occur from the HOMO to the LUMO. chemrxiv.orgyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which can then be used to generate a theoretical IR spectrum. spectroscopyonline.comorgchemboulder.compressbooks.pub This is a valuable tool for identifying functional groups. For this compound, characteristic peaks for the C=O stretching of the aldehyde and ester groups, as well as the C-O stretching of the ether and ester, would be expected. researchgate.net Comparing the calculated spectrum with an experimental one can help confirm the structure of a synthesized compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govd-nb.infocomporgchem.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. This is extremely useful for structural elucidation, especially for complex molecules where the experimental spectra may be difficult to interpret.

Table 4: Hypothetical Predicted Spectroscopic Data for a Derivative of this compound

| Spectroscopic Technique | Predicted Property | Predicted Value |

| UV-Vis (TD-DFT) | λmax | 320 nm |

| IR (DFT) | Aldehyde C=O stretch | 1705 cm⁻¹ |

| IR (DFT) | Ester C=O stretch | 1730 cm⁻¹ |

| ¹³C NMR (GIAO) | Aldehyde Carbon (CHO) | 192 ppm |

| ¹H NMR (GIAO) | Aldehyde Proton (CHO) | 9.9 ppm |

Note: These values are hypothetical and illustrative of the data that can be obtained from computational predictions.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of Ethyl 4-(4-formylphenoxy)butanoate typically involves a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate and a polar aprotic solvent such as butanone or dimethylformamide (DMF). prepchem.com While effective, this method presents environmental and efficiency challenges, including the use of hazardous solvents and the generation of inorganic salt byproducts. numberanalytics.com

Future research is focused on aligning this synthesis with the principles of green chemistry. bdu.ac.in Key areas of development include:

Phase-Transfer Catalysis (PTC): This technique offers a significant green advantage for Williamson ether synthesis. By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the reaction can be performed in a biphasic system (e.g., organic solvent and water), which can increase reaction rates, allow for the use of less hazardous reactants, and simplify product separation. acs.orgcrdeepjournal.orgbiomedres.us This method avoids the need for anhydrous conditions and can reduce the reliance on toxic solvents. researchgate.net

Micellar Catalysis: Utilizing surfactants to create micelles in an aqueous medium can provide a "pseudo-organic" phase for the reaction to occur. researchgate.net This approach drastically reduces the need for volatile organic solvents, making water the primary medium, which is a cornerstone of green chemistry. bdu.ac.inresearchgate.net

Advanced Catalytic Systems: Research into novel catalytic systems aims to improve efficiency and selectivity. This includes developing high-temperature catalytic Williamson ether synthesis (CWES) that can use weaker, less toxic alkylating agents like alcohols or esters, thereby avoiding the production of salt waste. acs.org

| Synthesis Approach | Conventional Method | Green Alternative (PTC) |

| Reactants | 4-hydroxybenzaldehyde, Ethyl 4-bromobutanoate | 4-hydroxybenzaldehyde, Ethyl 4-bromobutanoate |

| Base/Catalyst | Potassium Carbonate (stoichiometric) | Phase-Transfer Catalyst (catalytic amount), NaOH (aq.) |

| Solvent | Butanone, Dimethylformamide (DMF) | Biphasic system (e.g., Toluene/Water) or Aqueous Micellar Solution |

| Key Advantages | Established procedure | Reduced organic solvent use, milder conditions, potentially higher yields, easier workup. crdeepjournal.orgbiomedres.us |

| Challenges | Use of hazardous solvents, salt byproduct formation | Catalyst cost and separation (though often recyclable). biomedres.us |

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for this compound.

Exploration of Novel Chemical Transformations and Reaction Systems

The reactivity of this compound is dominated by its aldehyde group, making it a versatile precursor for a wide range of chemical transformations beyond simple oxidation or reduction.

Carbon-Carbon Bond Formation: The Knoevenagel condensation is a primary pathway for extending the molecule's carbon skeleton. By reacting the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a weak base, α,β-unsaturated products are formed. wikipedia.orgthermofisher.com These products are valuable intermediates for synthesizing more complex molecules, including pharmaceuticals and dyes. youtube.com The Doebner modification of this reaction, using pyridine (B92270) and a malonic acid derivative, provides a route to unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org

Schiff Base (Imine) Formation: The aldehyde group readily condenses with primary amines to form Schiff bases. This reaction is fundamental to creating various functional materials. For instance, the resulting imine linkage can be used to form dynamic covalent hydrogels, liquid crystals, or as a step in synthesizing more complex heterocyclic compounds. researchgate.netresearchgate.net

Multicomponent Reactions: The compound is an ideal candidate for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This atom-economical approach is highly valued in drug discovery and materials science.

Transient-Directed C-H Functionalization: Advanced catalytic methods allow for the functionalization of the aromatic ring itself. Using transient directing groups that form a temporary imine linkage with the aldehyde, catalysts can direct reactions to the ortho-C-H position of the benzaldehyde (B42025) ring, enabling novel arylations, halogenations, and amidations. nih.gov

| Reaction Type | Reagents | Product Class | Potential Application |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Systems | Synthesis of coumarins, polymers, and bioactive molecules. wikipedia.orgyoutube.com |

| Schiff Base Formation | Primary Amines (e.g., Aniline (B41778), Chitosan) | Imines | Liquid crystals, dynamic hydrogels, antimicrobial agents. researchgate.netgoogle.com |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₄) | Secondary Amines | Pharmaceutical intermediates, functionalized ionic liquids. researchgate.net |

| Oxidation | H₂O₂/KOH | Carboxylic Acids | Monomers for polyesters, derivatization. researchgate.net |

Table 2: Key Chemical Transformations of this compound.

Integration into Advanced Functional Material Platforms

The bifunctional nature of this compound makes it an excellent monomer or cross-linking agent for the development of advanced functional materials.

Liquid Crystals: A significant application area is in the synthesis of liquid crystals. ambeed.com The rigid aromatic core provided by the phenoxy group, combined with the flexible butanoate chain, is a classic structural motif for liquid crystalline materials. The aldehyde group can be transformed, for example, into a Schiff base, to create rod-like molecules (mesogens) that can self-assemble into nematic or smectic phases. google.com Such materials are central to display technologies and optical switching devices. google.com

Functional Polymers and Vesicles: The aldehyde group is a powerful tool for polymer chemistry. It can be used to synthesize benzaldehyde-functionalized polymers through controlled polymerization techniques. These polymers can self-assemble into complex nanostructures like vesicles (polymersomes). nih.gov The aldehyde groups on the vesicle surface can then be used for further functionalization, such as attaching fluorescent dyes for imaging or targeting ligands for biomedical applications. nih.gov

Hydrogels for Biomedical Use: The aldehyde can react with amine-containing biopolymers, such as chitosan (B1678972) or gelatin, to form hydrogels through Schiff base cross-linking. researchgate.net These materials are attractive for tissue engineering and drug delivery because they can be formed under physiological conditions without toxic cross-linkers and can be designed to be injectable and self-healing. researchgate.net

Interdisciplinary Research Synergies and Innovation

The unique structure of this compound positions it at the intersection of chemistry, materials science, and biology, fostering significant interdisciplinary innovation.

Medicinal Chemistry: Phenoxy alkanoic acid derivatives are a well-established class of compounds with diverse biological activities. nih.gov Research on related phenoxybutanoic acid structures has identified potent antagonists for endothelin receptors, suggesting potential therapeutic applications for cardiovascular diseases like pulmonary arterial hypertension. nih.gov The core scaffold of this compound serves as an excellent starting point for generating libraries of new compounds for drug discovery programs.

Chemical Biology and Pharmacology: The aldehyde functionality can act as a covalent modifier of biological targets like proteins. This reactivity is being explored in the design of enzyme inhibitors and other pharmacological probes. Furthermore, related butanoate derivatives have been investigated for their anti-inflammatory properties, creating a bridge between synthetic chemistry and immunology. nih.gov

Biomaterials Science: The ability to form biocompatible hydrogels and functionalized nanostructures from this molecule directly connects synthetic chemistry with biomedical engineering. Research into aldehyde-functionalized materials for 3D bioprinting, wound dressing, and controlled drug release highlights the potential for creating sophisticated medical devices and therapies. researchgate.net This synergy allows for the precise chemical design of materials that can interact with biological systems in a controlled and beneficial manner.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-(4-formylphenoxy)butanoate, and how can reaction progress be monitored?

Methodological Answer:

A common approach involves nucleophilic substitution or esterification under mild conditions. For example, tetrabutylammonium iodide (TBAI) catalysis in tetrahydrofuran (THF) with potassium carbonate as a base has been effective for analogous ester syntheses . Reaction efficiency can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexanes (10:90) as the mobile phase (Rf ≈ 0.5–0.6) and LCMS to track starting material conversion (>95% by UV at 300 nm) . Ensure proper quenching (e.g., ethyl acetate rinses) and purification via column chromatography for high-purity yields.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the formyl proton (~9.8 ppm) and ester carbonyl (~170 ppm).

- LCMS : Verify molecular weight ([M+H]+ expected at ~279.3 g/mol) and detect impurities (<3% by area normalization at 254 nm) .

- FT-IR : Identify functional groups (C=O stretch at ~1720 cm⁻¹ for ester and formyl groups). Cross-reference with databases like PubChem for validation.

Advanced: How can researchers mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

Byproducts often arise from incomplete substitution or oxidation. Strategies include:

- Catalyst Optimization : Replace TBAI with phase-transfer catalysts like PEG-400 to enhance reactivity in biphasic systems.

- Temperature Control : Maintain reactions at 40–50°C to avoid formyl group degradation .